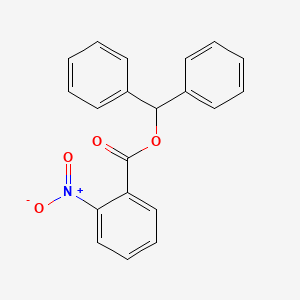
Benzhydryl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryl 2-nitrobenzoate is an organic compound that belongs to the class of benzhydryl esters It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a 2-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl 2-nitrobenzoate can be synthesized through the esterification of benzhydrol with 2-nitrobenzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated nanohydroxyapatite, can enhance the efficiency of the esterification process .
Types of Reactions:
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: UV irradiation can be used to generate benzhydryl radicals and cations from benzhydryl halides.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Substitution: Ethyl iodide in acetonitrile-methanol mixtures can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzhydryl cations and radicals.
Reduction: Benzhydryl 2-aminobenzoate.
Substitution: Various substituted benzhydryl benzoates depending on the nucleophile used.
Scientific Research Applications
Benzhydryl 2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzhydryl 2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The benzhydryl group can undergo photogeneration to form reactive intermediates like cations and radicals, which can further participate in various chemical reactions . The nitro group can be reduced to an amino group, which can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- Benzhydryl benzoate
- Benzhydryl 4-nitrobenzoate
- Benzhydryl 3-nitrobenzoate
Comparison: Benzhydryl 2-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to benzhydryl benzoate, the presence of the nitro group in this compound enhances its ability to participate in reduction and substitution reactions. The position of the nitro group also affects the compound’s electronic properties, making it distinct from its 3-nitro and 4-nitro counterparts .
Properties
IUPAC Name |
benzhydryl 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-20(17-13-7-8-14-18(17)21(23)24)25-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBPTDSGNUIVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














